![molecular formula C9H10O3 B1593358 2,5-Dimethyl-3-hydroxybenzoic acid CAS No. 27023-06-9](/img/structure/B1593358.png)
2,5-Dimethyl-3-hydroxybenzoic acid
Overview
Description
2,5-Dimethyl-3-hydroxybenzoic acid (DMHBA), also known as gallic acid 3,5-dimethyl ether, is a member of the benzoic acid family. It is widely used as a reagent for potent TTR amyloidogenesis inhibitors and plays an important role as an intermediate in agrochemicals and dyestuffs .
Physical And Chemical Properties Analysis
2,5-Dimethyl-3-hydroxybenzoic acid is a solid substance. It has a predicted melting point of 117.89°C and a predicted boiling point of 344.4°C at 760 mmHg. The density is predicted to be approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.59 .Scientific Research Applications
Antioxidant Capabilities
Hydroxybenzoic acids, including 2,5-Dimethyl-3-hydroxybenzoic acid, are known for their excellent biochemical and antioxidant capabilities . They are a prominent kind of phenolic acids and are major aromatic secondary metabolites that impart food with typical organoleptic characteristics .
Anti-inflammatory Properties
These compounds have been linked to numerous dietary health benefits, including anti-inflammatory properties . This makes them a subject of interest in the medical and pharmaceutical industries .
Antimicrobial Activity
Hydroxybenzoic acids have demonstrated antimicrobial properties, making them useful in the development of new antimicrobial agents .
Cardioprotective Capabilities
They have been associated with cardioprotective capabilities, which could potentially be used in the treatment or prevention of cardiovascular diseases .
Dyslipidemia Management
Specifically, 3,5-Dihydroxybenzoic acid (a type of hydroxybenzoic acid) has been found to suppress lipolysis in adipocytes, suggesting that a diet alteration to include more of this compound might contribute to dyslipidemia management .
Industrial Applications
In the industrial field, dihydroxybenzoic acids are used for resins, polyesters, plasticizers, dyestuffs, preservatives, and rubber chemicals .
Functional Foods and Dietary Supplements
Due to their health benefits, hydroxybenzoic acids are attracting an ever-growing awareness in food technology. They are anticipated to be used in functional foods and dietary supplements, which may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .
Pharmaceutical Intermediates
Dihydroxybenzoic acids are used as intermediates for pharmaceuticals and other organic synthesis . This makes them valuable in the development of new drugs and treatments.
Safety and Hazards
Mechanism of Action
Target of Action
2,5-Dimethyl-3-hydroxybenzoic acid, a derivative of hydroxybenzoic acids (HBAs), is a bioactive compound . HBAs are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure It’s worth noting that hydroxybenzoic acids, a group to which this compound belongs, have been associated with a variety of health benefits due to their biochemical and antioxidant capabilities .
Mode of Action
Hydroxybenzoic acids, including salicylic acid, have been found to irreversibly inhibit cox-1 and cox-2, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This suggests that 2,5-Dimethyl-3-hydroxybenzoic acid may have a similar mode of action.
Biochemical Pathways
Hydroxybenzoic acids have been associated with anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects suggest that the compound may interact with a variety of biochemical pathways related to these processes.
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 11789°C and a predicted boiling point of 3444°C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Hydroxybenzoic acids have been associated with a variety of health benefits, suggesting that 2,5-dimethyl-3-hydroxybenzoic acid may have similar effects .
Action Environment
The compound’s physical properties, such as its solid state and predicted melting and boiling points , may influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
3-hydroxy-2,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYDGRWPNEWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295963 | |
Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,5-dimethylbenzoic acid | |
CAS RN |
27023-06-9 | |
Record name | 3-Hydroxy-2,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27023-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 106546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27023-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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